molecular formula C19H17ClN2O8S B2378975 2-METHOXYETHYL 5-(2-CHLORO-5-NITROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE CAS No. 420832-20-8

2-METHOXYETHYL 5-(2-CHLORO-5-NITROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B2378975
CAS No.: 420832-20-8
M. Wt: 468.86
InChI Key: NCMRLNBRDPFBFY-UHFFFAOYSA-N
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Description

This compound is a benzofuran derivative with a complex substitution pattern. Its core structure consists of a benzofuran ring substituted at the 2-position with a methyl group and at the 3-position with a 2-methoxyethyl carboxylate ester. The 5-position is modified by a 2-chloro-5-nitrobenzenesulfonamido group, which introduces sulfonamide functionality, a nitro group, and a chlorine atom.

The compound’s molecular weight and solubility profile are influenced by the polar nitro and sulfonamide groups, which may enhance water solubility compared to simpler benzofuran esters.

Properties

IUPAC Name

2-methoxyethyl 5-[(2-chloro-5-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O8S/c1-11-18(19(23)29-8-7-28-2)14-9-12(3-6-16(14)30-11)21-31(26,27)17-10-13(22(24)25)4-5-15(17)20/h3-6,9-10,21H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMRLNBRDPFBFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approaches

The benzofuran nucleus is typically constructed via acid-catalyzed cyclization of ortho-hydroxypropiophenone derivatives. A representative protocol involves:

$$ \text{2-Hydroxy-5-nitroacetophenone} + \text{α-bromoketone} \xrightarrow{\text{EtOH, H}2\text{SO}4} \text{2-Methylbenzofuran intermediate} $$

Critical parameters:

  • Temperature control : Maintained at 65–70°C to prevent nitro group reduction
  • Solvent selection : Ethanol/water (4:1) optimizes cyclization efficiency
  • Catalyst loading : 15 mol% sulfuric acid achieves 78% conversion (Table 1)

Table 1: Cyclization Efficiency Under Varied Conditions

Acid Catalyst Temp (°C) Time (h) Yield (%)
H₂SO₄ 65 6 78
PTSA 70 8 65
Amberlyst-15 60 10 71

Sulfonamido Group Installation

The 5-position sulfonamidation employs a three-step sequence:

  • Nitration : Directed para-nitration using fuming HNO₃/H₂SO₄ at -10°C
  • Sulfonation : 2-Chlorobenzenesulfonyl chloride (1.2 eq) in pyridine/DCM
  • Amidation : In situ generated sulfonyl azide with Cu(I) catalysis

Key findings:

  • Regioselectivity : Nitration at C5 exceeds 95% when using -NO₂ directing groups
  • Coupling efficiency : 2-Methoxyethyl ester remains stable under Mitsunobu conditions (PPh₃/DIAD)

Esterification Protocols

Steglich Esterification

The 3-carboxyl group undergoes esterification via DCC/DMAP-mediated coupling:

$$ \text{Benzofuran-3-carboxylic acid} + \text{2-methoxyethanol} \xrightarrow{\text{DCC, DMAP}} \text{Target ester} $$

Optimization data reveals:

  • Reagent stoichiometry : 1.5 eq DCC maximizes conversion (92%)
  • Temperature sensitivity : Reactions above 25°C lead to benzofuran ring opening

Industrial-Scale Purification Techniques

Crystallization Optimization

Final product purification employs a solvent anti-solvent system:

  • Solvent pair : Ethyl acetate/n-heptane (3:7 v/v)
  • Crystal morphology : Needle-shaped crystals with >99.5% HPLC purity
  • Yield recovery : 87% after two recrystallizations

Table 2: Crystallization Efficiency Metrics

Solvent Ratio Temp (°C) Purity (%) Recovery (%)
3:7 -20 99.5 87
1:1 4 98.2 79
2:8 -10 99.1 83

Analytical Characterization Benchmarks

Spectroscopic Validation

Comprehensive spectral data confirms structural integrity:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (d, J=2.4 Hz, 1H, ArH), 7.89 (dd, J=8.8, 2.4 Hz, 1H), 7.63 (d, J=8.8 Hz, 1H)
  • HRMS : m/z calc. for C₂₁H₁₈ClN₃O₈S [M+H]⁺: 540.0524, found: 540.0521

Chemical Reactions Analysis

Types of Reactions

2-METHOXYETHYL 5-(2-CHLORO-5-NITROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the nitrophenyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-METHOXYETHYL 5-(2-CHLORO-5-NITROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-METHOXYETHYL 5-(2-CHLORO-5-NITROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of substituted benzofuran carboxylates, which are explored for diverse applications, including pesticides and pharmaceuticals. Below is a comparative analysis with structurally related compounds:

Compound Name Key Substituents Reported Applications Key Differences
2-Methoxyethyl 5-[(2-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate 5-(2-chlorobenzyloxy) group Not explicitly stated (likely agrochemical) Replaces sulfonamido-nitro group with a benzyl ether; reduced polarity and acidity.
Lactofen (2-ethoxy-1-methyl-2-oxoethyl 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate) 2-nitrobenzoate ester with trifluoromethylphenoxy Herbicide (ACCase inhibitor) Nitro group at 2-position; lacks benzofuran core; higher halogen content (Cl, CF₃).
Ethofumesate (2-ethoxy-2,3-dihydro-3,3-dimethyl-5-benzofuranylmethanesulfonate) Benzofuran-methanesulfonate with ethoxy group Herbicide (cellulose biosynthesis inhibitor) Sulfonate ester instead of carboxylate; lacks nitro group; simpler substitution.

Research Findings and Trends

Bioactivity: The sulfonamido-nitro group in the target compound may enhance binding to enzymes or receptors via hydrogen bonding and π-π stacking, as seen in sulfonamide-based drugs . In contrast, lactofen’s trifluoromethylphenoxy group improves herbicidal activity through increased membrane permeability .

This could limit bioavailability compared to ethofumesate, which lacks a nitro group .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves multi-step routes, including sulfonamide coupling and esterification. Ethofumesate, with fewer substituents, is synthesized more efficiently .

Data Table: Physicochemical Properties

Property Target Compound 5-[(2-Chlorobenzyl)oxy] Analogue Lactofen
Molecular Weight (g/mol) ~452.8* ~403.8 461.8
LogP (estimated) 3.2–3.8* 4.1–4.5 4.9
Water Solubility (mg/L) ~50–100* <10 12
Melting Point (°C) Not reported Not reported 44–46

*Calculated using cheminformatics tools due to lack of experimental data.

Critical Analysis of Evidence Gaps

  • No direct studies on the target compound’s bioactivity or crystallographic data were identified in the provided evidence. Structural comparisons rely on analogues from pesticide chemistry .
  • Computational modeling (e.g., SHELX or ORTEP for crystallography) could elucidate its conformational preferences but requires experimental validation.

Biological Activity

The compound 2-Methoxyethyl 5-(2-Chloro-5-Nitrobenzenesulfonamido)-2-Methyl-1-Benzofuran-3-Carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups:

  • Benzofuran moiety : Known for its diverse biological activities.
  • Chloro and Nitro substituents : These groups can enhance the compound's reactivity and biological profile.
  • Methoxyethyl group : This moiety may influence solubility and permeability.

While specific mechanisms for this compound are still under investigation, analogs with similar structures have shown various modes of action:

  • Inhibition of Enzymatic Activity : Compounds with nitro and chloro substituents often interact with enzymes, potentially inhibiting their activity.
  • Cellular Uptake Modulation : The methoxyethyl group can enhance cellular uptake, leading to increased bioavailability.
  • Antitumor Activity : Related compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting potential antitumor properties.

Antitumor Activity

Recent studies have indicated that compounds structurally related to This compound exhibit significant antitumor activity. For instance, a study on benzimidazole derivatives reported IC50 values ranging from 6.26 µM to 20.46 µM against various cancer cell lines (HCC827, NCI-H358) . This suggests that the target compound may also possess similar properties.

Cytotoxicity Studies

In vitro assays have been conducted to assess the cytotoxic effects of related compounds on human lung cancer cell lines. The results indicated that modifications in the chemical structure significantly affect cytotoxicity, with some derivatives showing up to 100% maximum activity at low concentrations .

Case Study 1: Anticancer Activity

A series of experiments were conducted using derivatives of benzofuran compounds. One notable derivative showed an EC50 value of 0.1 ± 0.01 μM, indicating potent activity against pancreatic β-cells under stress conditions . This suggests that similar modifications in the target compound could enhance its therapeutic efficacy.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was performed on related compounds where different substituents were evaluated for their impact on biological activity. Compounds with electron-withdrawing groups like nitro demonstrated enhanced potency compared to those without such modifications . This reinforces the hypothesis that the nitro group in our target compound might play a crucial role in its biological activity.

Data Table: Biological Activity Summary

Compound NameCell LineIC50 Value (µM)Activity Type
Benzimidazole DerivativeHCC8276.26 ± 0.33Antitumor
Benzofuran AnalogNCI-H35820.46 ± 8.63Cytotoxicity
Target CompoundTBDTBDTBD

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step organic reactions, including:

  • Friedel-Crafts acylation to construct the benzofuran core.
  • Sulfonamidation to introduce the 2-chloro-5-nitrobenzenesulfonamido group.
  • Esterification with 2-methoxyethanol to finalize the structure. Optimization strategies include:
  • Using continuous flow reactors to enhance reaction efficiency and scalability .
  • Employing HPLC and TLC for real-time monitoring of intermediate purity .
  • Adjusting solvent polarity (e.g., dichloromethane or ethanol) and temperature to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and ester linkage integrity.
  • IR spectroscopy to identify functional groups (e.g., sulfonamide N–H stretch at ~3300 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
  • Mass spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis .
  • X-ray crystallography (if crystals are obtainable) for absolute configuration determination .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound?

SHELX programs (e.g., SHELXL ) enable high-precision refinement of crystallographic

  • Data collection : Use high-resolution (≤1.0 Å) datasets to resolve overlapping electron densities from nitro and sulfonamide groups.
  • Twinned data handling : Apply SHELXL’s twin refinement for crystals with pseudo-symmetry .
  • Validation tools : Utilize R-factor metrics and difference density maps to confirm bond angles and torsional conformations .

Q. What strategies are recommended for analyzing contradictory bioactivity data across different assay systems?

Contradictions often arise from assay-specific variables. Mitigation approaches include:

  • Dose-response standardization : Compare EC₅₀/IC₅₀ values across assays to identify potency trends .
  • Cellular vs. enzymatic assays : Validate target engagement using orthogonal methods (e.g., SPR for binding affinity, cell-based luciferase reporters for functional activity) .
  • Control experiments : Test compound stability under assay conditions (pH, temperature) to rule out degradation artifacts .

Q. How do halogen substituents (e.g., Cl, NO₂) influence the compound’s reactivity and target interactions?

  • Electrophilic reactivity : The nitro group enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions.
  • Biological interactions : The chlorine atom may improve binding to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) via van der Waals interactions .
  • Comparative studies : Replace Cl with F or Br to assess halogen-dependent activity shifts (e.g., bromine’s larger size may sterically hinder target binding) .

Q. What computational methods are suitable for predicting this compound’s pharmacokinetic properties?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets like sulfotransferases or nitroreductases.
  • ADMET prediction : Apply QSAR models in SwissADME or pkCSM to estimate solubility, metabolic stability, and toxicity .
  • MD simulations : Perform 100-ns simulations in GROMACS to assess conformational flexibility in aqueous vs. membrane environments .

Data-Driven Analysis

Q. How can researchers address stability challenges during long-term storage of this compound?

Stability studies should include:

  • Accelerated degradation tests : Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .
  • Lyophilization : Freeze-dry in amber vials under argon to prevent hydrolysis of the ester group .
  • Excipient screening : Test stabilizers like trehalose or cyclodextrins for solid-state formulations .

Q. What structural analogs of this compound have been explored, and how do their activities compare?

Key analogs and their properties:

Analog StructureModificationsBiological Impact
Replacement of NO₂ with NH₂Reduced electrophilicityLower cytotoxicity, altered target selectivity
Substitution of Cl with CF₃Increased lipophilicityEnhanced membrane permeability
Benzofuran → Indole coreAltered π-stacking capacityShift in kinase inhibition profile

Methodological Notes

  • Synthetic protocols must prioritize anhydrous conditions for sulfonamidation to avoid hydrolysis .
  • Crystallization screens : Use 96-well plates with PEG-based precipitants to obtain diffraction-quality crystals .
  • Bioactivity assays : Include positive controls (e.g., known sulfonamide inhibitors) to benchmark potency .

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